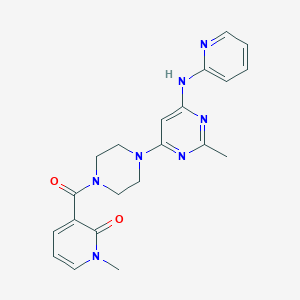
1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyridine and pyrimidine ring, which are common in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic synthesis. The process may include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate amines and aldehydes or ketones.
Attachment of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the piperazine ring: This can be synthesized through cyclization reactions.
Final assembly: The final compound is assembled through a series of condensation and coupling reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves automated synthesis using advanced techniques like flow chemistry, which allows for continuous production and better control over reaction conditions. The use of catalysts and optimized reaction pathways is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to known drugs.
Industry: Used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one would depend on its specific interactions with biological targets. Typically, such compounds may:
Bind to enzymes or receptors: Modulating their activity.
Interfere with DNA or RNA: Affecting gene expression.
Alter cellular pathways: Leading to changes in cell function.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-3-(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one: shares structural similarities with other heterocyclic compounds like:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique biological or chemical properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C21H23N7O2 |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
1-methyl-3-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carbonyl]pyridin-2-one |
InChI |
InChI=1S/C21H23N7O2/c1-15-23-18(25-17-7-3-4-8-22-17)14-19(24-15)27-10-12-28(13-11-27)21(30)16-6-5-9-26(2)20(16)29/h3-9,14H,10-13H2,1-2H3,(H,22,23,24,25) |
Clave InChI |
VJCRTASQWDDDNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CN(C3=O)C)NC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















